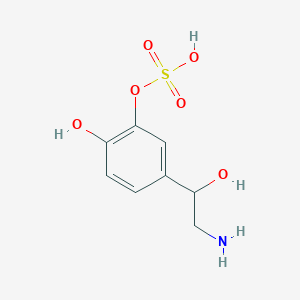

DL-Norepinephrine 3-Sulfate

Description

Overview of Catecholamine Metabolism and Conjugation Pathways

Catecholamines, which include dopamine (B1211576), norepinephrine (B1679862), and epinephrine, are synthesized from the amino acid tyrosine. researchgate.net Their metabolism is a multifaceted process involving several enzymatic pathways designed to control their levels and terminate their biological actions. The primary enzymes involved in the initial steps of catecholamine breakdown are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). karger.comnih.gov MAO catalyzes the oxidative deamination of catecholamines, while COMT is responsible for their O-methylation. karger.com These initial metabolic steps can be followed by further enzymatic modifications, including conjugation reactions.

Conjugation pathways are crucial for increasing the water solubility of catecholamines and their metabolites, which facilitates their excretion from the body. The two main conjugation reactions for catecholamines are sulfation and glucuronidation. karger.comnih.gov While glucuronidation is a predominant pathway in some species like rats and pigs, sulfation is a major route of catecholamine conjugation in humans. karger.com This process involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the catecholamine. ontosight.ai The enzymes responsible for this reaction are sulfotransferases (SULTs). wikipedia.org

The Fundamental Significance of Sulfate (B86663) Conjugation for Biogenic Amines and Neurotransmitters

Sulfate conjugation is a critical mechanism for regulating the activity and metabolism of biogenic amines, including neurotransmitters like norepinephrine, dopamine, and serotonin. ontosight.ai This process significantly alters the physicochemical properties of these molecules, rendering them more water-soluble and generally biologically inactive. karger.com The addition of a sulfate group can influence the clearance and availability of neurotransmitters in the synaptic cleft, thereby affecting their ability to bind to receptors and exert their physiological effects. ontosight.ai

Contextualization of DL-Norepinephrine 3-Sulfate as a Major Norepinephrine Metabolite

Norepinephrine, a key neurotransmitter in the sympathetic nervous system and the central nervous system, undergoes metabolism through various pathways, including O-methylation to normetanephrine (B1208972) and deamination. nih.govahajournals.org A substantial portion of norepinephrine and its metabolites are further processed through sulfate conjugation. nih.govresearchgate.net this compound is a direct product of the sulfation of norepinephrine. ontosight.ai

This sulfated metabolite is found in plasma and is excreted in the urine. nih.govhmdb.ca The formation of norepinephrine sulfate is a significant route for the inactivation and clearance of norepinephrine. ontosight.ai Studies have shown that intravenously infused norepinephrine is sulfoconjugated in humans, indicating that this process occurs readily in the blood or in tissues easily accessible from the bloodstream. hmdb.ca The presence of norepinephrine sulfate in cerebrospinal fluid further points to its formation within the central nervous system. nih.gov The levels of norepinephrine sulfate can be influenced by physiological states, such as sympathetic nervous system activation during exercise. hmdb.ca

Interactive Data Table: Key Enzymes in Catecholamine Metabolism

| Enzyme | Abbreviation | Function | Key Substrates |

| Monoamine Oxidase | MAO | Oxidative deamination | Dopamine, Norepinephrine, Epinephrine, Serotonin |

| Catechol-O-methyltransferase | COMT | O-methylation | Dopamine, Norepinephrine, Epinephrine, L-DOPA |

| Sulfotransferase 1A3 | SULT1A3 | Sulfate conjugation | Dopamine, Norepinephrine |

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO6S |

|---|---|

Molecular Weight |

249.24 g/mol |

IUPAC Name |

[5-(2-amino-1-hydroxyethyl)-2-hydroxyphenyl] hydrogen sulfate |

InChI |

InChI=1S/C8H11NO6S/c9-4-7(11)5-1-2-6(10)8(3-5)15-16(12,13)14/h1-3,7,10-11H,4,9H2,(H,12,13,14) |

InChI Key |

AXVWGBSBINEIHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)OS(=O)(=O)O)O |

Origin of Product |

United States |

Enzymology and Biochemical Mechanisms of Dl Norepinephrine 3 Sulfate Formation

Sulfotransferase Enzymes Catalyzing Norepinephrine (B1679862) Sulfation

The primary catalysts in the sulfation of norepinephrine are members of the sulfotransferase (SULT) superfamily of enzymes. These enzymes are responsible for transferring a sulfonate group from a donor molecule to an acceptor substrate, in this case, norepinephrine.

Phenol (B47542) Sulfotransferase (PST) Isozymes and Substrate Specificity (e.g., SULT1A3)

The sulfation of norepinephrine is predominantly carried out by the SULT1A subfamily of phenol sulfotransferases (PSTs). Among these, SULT1A3 has been identified as the principal enzyme responsible for the sulfation of catecholamines, including norepinephrine. oup.comwikipedia.org SULT1A3 exhibits a high affinity and specificity for phenolic monoamines like dopamine (B1211576) and norepinephrine. mdpi.comnih.gov This specificity is attributed to the unique structural features of its active site. mdpi.com

The kinetic parameters of SULT1A3 for norepinephrine have been characterized, demonstrating its efficiency in this metabolic process. Genetic variations, or single nucleotide polymorphisms (SNPs), in the SULT1A3 gene can lead to the expression of allozymes with altered enzymatic activity. nih.gov These variations can result in differences in substrate affinity (Km) and maximum reaction velocity (Vmax), potentially impacting an individual's capacity to metabolize norepinephrine. nih.govnih.gov For instance, certain SULT1A3 allozymes have been shown to exhibit significantly lower sulfating activities towards norepinephrine compared to the wild-type enzyme. nih.gov

Molecular docking studies have provided insights into the specific interactions between norepinephrine and the SULT1A3 active site. Key amino acid residues, such as glutamic acid at position 146 (E146) and aspartic acid at position 86 (D86), are crucial for substrate recognition and binding, guiding the specific orientation of norepinephrine for sulfation. nih.gov

| Parameter | Value |

|---|---|

| Km (μM) | 10.65 ± 1.14 |

| Vmax (nmol/min/mg) | 42.53 ± 0.99 |

| Vmax/Km | 3.99 |

Data derived from studies on purified wild-type human SULT1A3. nih.gov

Identification and Characterization of Other Sulfotransferase Families Involved in Catecholamine Conjugation

While SULT1A3 is the primary enzyme for norepinephrine sulfation, other sulfotransferase families may also contribute to catecholamine metabolism, although generally to a lesser extent. oup.comwikipedia.org

SULT1A1 : This enzyme, also a member of the phenol sulfotransferase family, has a broader substrate specificity than SULT1A3 and can sulfate (B86663) a wide range of phenolic compounds. wikipedia.orgnih.gov While it can metabolize catecholamines, its affinity for them is significantly lower than that of SULT1A3. nih.gov The expression of SULT1A1 is prominent in the liver and other tissues. xcode.life

SULT2A1 : Belonging to the hydroxysteroid sulfotransferase family, SULT2A1 is primarily involved in the sulfation of steroids and bile acids. genecards.org Its role in direct catecholamine conjugation is not considered significant.

SULT4A1 : This brain-specific sulfotransferase is believed to be involved in the metabolism of neurotransmitters. clarityxdna.comwikipedia.orggenecards.org While its exact endogenous substrates are still under investigation, it is thought to play a role in processing catecholamines like dopamine and norepinephrine. clarityxdna.comnih.gov Interestingly, SULT4A1 is catalytically inactive but may regulate the function of other SULTs, such as SULT1A3, by interacting with them. nih.gov This interaction can modulate dopamine toxicity by potentially decreasing its metabolism. nih.gov

The Universal Sulfate Donor: 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS)

The sulfation reaction catalyzed by SULTs requires a universal sulfate donor molecule, which is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). oup.com The availability of PAPS is a critical rate-limiting factor for all sulfation reactions in the body. nih.gov

Biosynthesis of PAPS by PAPS Synthase (PAPSs) Isoforms (PAPSs1, PAPSs2)

PAPS is synthesized from ATP and inorganic sulfate in a two-step enzymatic process catalyzed by a bifunctional enzyme called PAPS synthase (PAPSS). nih.gov In humans, there are two major isoforms of this enzyme, PAPSS1 and PAPSS2. nih.gov

The two steps in PAPS biosynthesis are:

ATP sulfurylase activity : In the first step, ATP and inorganic sulfate are converted to adenosine (B11128) 5'-phosphosulfate (APS) and pyrophosphate. uniprot.org

APS kinase activity : In the second step, APS is phosphorylated by another molecule of ATP to form PAPS and ADP. uniprot.org

PAPSS1 and PAPSS2 have distinct tissue expression patterns. PAPSS1 is ubiquitously expressed and is the dominant isoform in most tissues, while the expression of PAPSS2 is more variable and tissue-specific. nih.gov For example, PAPSS2 expression is predominant in cartilage. nih.gov

Regulatory Mechanisms Governing PAPS Availability and Turnover

The cellular concentration of PAPS is tightly regulated to meet the demands of various sulfation processes. Several mechanisms contribute to governing its availability and turnover.

The subcellular localization of PAPS synthase isoforms also plays a role in regulating PAPS availability. Both PAPSS1 and PAPSS2 can be found in the cytoplasm and the nucleus, and they are capable of shuttling between these compartments. plos.orgnih.gov This dynamic localization suggests a mechanism for controlling the supply of PAPS to sulfotransferases in different cellular locations. plos.org For instance, PAPSS1 is predominantly nuclear, while PAPSS2 is mainly cytoplasmic, although their distribution can be influenced by factors such as co-expression of the other isoform. plos.orgnih.gov

Molecular Mechanisms of Sulfate Group Transfer to Norepinephrine

The transfer of the sulfate group from PAPS to norepinephrine is a precise enzymatic reaction occurring within the active site of SULT1A3. The kinetic mechanism of sulfotransferases, including SULT1A3, is generally described as a random Bi Bi mechanism, where both the sulfate donor (PAPS) and the acceptor substrate (norepinephrine) can bind to the enzyme independently to form a ternary complex. nih.gov

Stereoselectivity Considerations in DL-Norepinephrine Sulfation

The sulfation of norepinephrine, a critical pathway in its metabolism, is primarily catalyzed by the enzyme sulfotransferase 1A3 (SULT1A3). A key aspect of this enzymatic process is its stereoselectivity, referring to the preferential metabolism of one stereoisomer over another. Norepinephrine exists as two enantiomers, D-norepinephrine and L-norepinephrine, and evidence suggests that SULT1A3 exhibits a discernible preference in their sulfation.

Detailed research into the substrate specificity of SULT1A3 has revealed a pronounced stereoselectivity for the enantiomers of various catecholamines and their precursors. Studies focusing on the precursors of norepinephrine, such as 3,4-dihydroxyphenylalanine (Dopa) and tyrosine, have shown that SULT1A3 has a unique sulfating activity that is preferentially directed towards their D-form enantiomers. genecards.orgnih.gov This preference for the D-enantiomer of precursor molecules suggests a similar stereoselectivity may be at play in the sulfation of norepinephrine itself.

While direct comparative kinetic data for the sulfation of D- and L-norepinephrine by SULT1A3 is not extensively detailed in publicly available literature, the established kinetic parameters for the naturally occurring L-enantiomer provide a baseline for understanding the efficiency of this metabolic pathway. The Michaelis-Menten constant (K_m) for (R)-noradrenaline (L-norepinephrine) has been reported, indicating the substrate concentration at which the enzyme operates at half of its maximum velocity. genecards.org

The structural basis for this stereoselectivity is believed to lie within the active site of the SULT1A3 enzyme. The specific orientation and interaction of the D- and L-enantiomers with the amino acid residues in the catalytic pocket likely determine the efficiency of the sulfation reaction. For Dopa and tyrosine, specific regions and residues within the SULT1A3 protein have been identified as being critical for its stereospecificity. nih.gov It is plausible that these same structural features influence the binding and subsequent sulfation of the norepinephrine enantiomers.

The following table summarizes the available kinetic data for the sulfation of L-norepinephrine by wild-type SULT1A3. The absence of comprehensive data for D-norepinephrine highlights an area for further investigation to fully elucidate the stereoselective nature of norepinephrine sulfation.

| Enantiomer | Enzyme | K_m (µM) | V_max (nmol/min/mg) | Catalytic Efficiency (V_max/K_m) |

|---|---|---|---|---|

| L-Norepinephrine ((R)-noradrenaline) | Wild-Type SULT1A3 | 10.65 genecards.org | Data Not Available | Data Not Available |

| D-Norepinephrine | Wild-Type SULT1A3 | Data Not Available | Data Not Available | Data Not Available |

Biological Distribution and Regulation of Norepinephrine Sulfation Systems

Tissue and Organ-Specific Expression Profiles of Norepinephrine (B1679862) Sulfotransferases

The primary enzyme responsible for the sulfation of catecholamines like norepinephrine is the SULT1A3 isoform. nih.govontosight.ai Its expression profile across different tissues dictates the capacity of those tissues to metabolize norepinephrine through this pathway.

Within the human central nervous system, SULT1A3 is differentially expressed across various brain regions. nih.gov Immunoblot analysis has revealed that SULT1A3 expression is highest in the superior temporal gyrus, hippocampus, and temporal lobe. nih.gov In contrast, its expression is lower in the cerebellum, occipital lobe, and frontal lobe. nih.govnih.gov This differential expression pattern suggests a region-specific role for norepinephrine sulfation in the brain. nih.govnih.gov

SULT1A3 immunoreactivity has been observed in both neurons and glial cells, including microglial and oligodendrocyte cells, within all studied brain regions. nih.gov However, the expression is not uniform, with only select neurons showing immunoreactivity. nih.gov This suggests that norepinephrine sulfation may be a specialized function within specific neuronal populations.

Norepinephrine sulfate (B86663) is present in human cerebrospinal fluid (CSF), often in amounts that greatly exceed the concentration of the free, unconjugated amine. nih.gov While some of this may originate from the periphery and cross the blood-CSF barrier, evidence suggests that at least a portion of the amine sulfates in the CSF are produced within the central nervous system. nih.gov Studies have also identified dopamine-3-O-sulfate as the predominant form of dopamine (B1211576) sulfate in the human brain, indicating that sulfonation is a significant metabolic pathway for catecholamines in the CNS. plos.org

| Brain Region | SULT1A3 Expression Level |

|---|---|

| Superior Temporal Gyrus | High |

| Hippocampus | High |

| Temporal Lobe | High |

| Cerebellum | Low |

| Occipital Lobe | Low |

| Frontal Lobe | Low |

The expression of SULT1A3 is widespread in peripheral tissues, playing a key role in the metabolism of both endogenous and exogenous compounds. nih.gov

Liver: In the adult human liver, SULT1A3 expression is typically very low or undetectable. portlandpress.comnih.govchildrensmercy.org This is in contrast to fetal liver, where SULT1A3 is abundantly expressed. oup.com The low level of SULT1A3 in the adult liver suggests that other SULT isoforms, such as SULT1A1 and SULT2A1, are the primary drivers of sulfation in this organ. nih.gov

Gastrointestinal Tract: The gastrointestinal tract, particularly the small and large intestines, exhibits high levels of SULT1A3 expression. portlandpress.comnih.gov SULT1A1, SULT1A3, and SULT1B1 have been found in all parts of the gastrointestinal tract, with the highest levels often observed in the ileum. nih.gov This high expression in the gut suggests a significant role in the first-pass metabolism of dietary and xenobiotic compounds. ontosight.ainih.gov

Adrenal Medulla: The adrenal medulla is a primary site of norepinephrine synthesis and secretion. clevelandclinic.orgksumsc.com While direct studies on SULT1A3 expression in the adrenal medulla are limited, the presence of sulfated catecholamines in circulation suggests that sulfation is an active metabolic pathway for hormones released from this gland. nih.gov

Platelets: Human blood platelets contain a thermolabile form of phenol (B47542) sulfotransferase (PST) that is analogous to SULT1A3 and is responsible for the sulfation of dopamine and other monoamines. nih.gov

Kidney, Lung, and Skin: SULT1A3 is also expressed in the kidney, lung, and skin, although generally at lower levels compared to the gastrointestinal tract. portlandpress.comgenecards.org The presence of SULTs in these tissues indicates their involvement in local and systemic detoxification processes. researchgate.net

Mesenteric Organs: The bulk of dopamine sulfate found in plasma is produced in the mesenteric organs, highlighting the importance of this region in the sulfation of ingested dopamine. wikipedia.org

| Peripheral Tissue | SULT1A3 Expression Level |

|---|---|

| Liver (Adult) | Very Low/Undetectable |

| Gastrointestinal Tract (especially Ileum) | High |

| Platelets | Present |

| Kidney | Low to Moderate |

| Lung | Low to Moderate |

| Skin | Present |

Cellular and Subcellular Localization of Sulfation Machinery

The enzymes responsible for norepinephrine sulfation, particularly SULT1A3, are cytosolic enzymes. nih.gov This means they are located within the cytoplasm of the cell. genecards.org Immunohistochemical studies have confirmed that SULT1A isoforms are localized to the cytosol in various cell types within the brain, including neurons and glial cells. nih.gov This subcellular localization is critical for their function, as it allows them to act on cytoplasmic norepinephrine that has been newly synthesized or taken up from the extracellular space.

Developmental and Ontogenetic Expression Patterns of Sulfotransferases Relevant to Norepinephrine

The expression of SULT1A3 undergoes significant changes during development. In humans, SULT1A3 is abundantly expressed in the fetal liver. childrensmercy.orgoup.com However, its expression dramatically decreases in the late fetal and early neonatal liver, becoming almost absent in the adult liver. capes.gov.br A similar pattern is observed in the lung, with significant SULT1A3 activity in the fetus that is considerably lower in neonates. capes.gov.br

In the developing brain, mRNA expression of various sulfotransferases, including those relevant to norepinephrine, shows distinct spatial and temporal patterns across different regions like the cerebrum, brainstem, diencephalon, and cerebellum. frontiersin.org This suggests that sulfation plays a crucial and dynamically regulated role in neurodevelopment. frontiersin.org The high expression of SULT1A3 during early development points to its importance in regulating catecholamine levels during this critical period. childrensmercy.org

Endogenous and Exogenous Factors Influencing Norepinephrine Sulfation Activity

The activity of norepinephrine sulfotransferases can be influenced by a variety of factors.

Endogenous Factors: Hormones can modulate SULT activity. For instance, glucocorticoids have been shown to induce the expression of the human SULT1A3 gene through a glucocorticoid receptor-mediated mechanism. researchgate.net In the pineal gland, the diurnal rhythm of certain sulfotransferases is controlled by adrenergic signaling, with norepinephrine itself suppressing expression at night. oup.comresearchgate.net

Exogenous Factors: Certain dietary components, such as polyphenols, can induce the expression of SULT1A3, particularly in the intestinal tract. ontosight.ai This suggests that diet can play a role in modulating the capacity for norepinephrine sulfation.

The relationship between plasma and cerebrospinal fluid concentrations of norepinephrine sulfate is complex. While there is a positive correlation, the blood-brain barrier is generally considered impermeable to catecholamine sulfates from the blood into the CSF. nih.gov However, it is suggested that these sulfates may pass from the CSF to the blood, potentially reflecting metabolic events within the brain. nih.gov

Metabolic Fate and Intermediary Pathways of Dl Norepinephrine 3 Sulfate

Interplay and Competition with Other Norepinephrine (B1679862) Catabolic Enzymes

The metabolic fate of norepinephrine is a complex process involving several enzymatic pathways that compete for the same substrate. The primary enzymes responsible for the catabolism of catecholamines, including norepinephrine, are Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). wikipedia.orgguidetopharmacology.orgnih.gov Sulfation, mediated by sulfotransferase enzymes (SULTs), represents another significant pathway for norepinephrine inactivation. oup.comoup.com

Monoamine Oxidase, located on the outer mitochondrial membrane, and Catechol-O-Methyltransferase, which exists in both soluble and membrane-bound forms, are the principal routes for the breakdown of norepinephrine. researchgate.netsigmaaldrich.comamegroups.org MAO catalyzes the oxidative deamination of norepinephrine to form 3,4-dihydroxyphenylglycol (B133932) (DHPG). researchgate.netamegroups.org Subsequently, COMT can metabolize DHPG to 3-methoxy-4-hydroxyphenylglycol (MHPG). researchgate.netamegroups.org Alternatively, COMT can directly act on norepinephrine to produce normetanephrine (B1208972). amegroups.orgmdpi.com These metabolites can be further processed by aldehyde reductases and dehydrogenases. sigmaaldrich.com

Sulfation provides an alternative and competing pathway for norepinephrine metabolism. The enzyme responsible, phenolsulfotransferase (PST), which is a member of the SULT superfamily, transfers a sulfate (B86663) group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of norepinephrine, forming norepinephrine sulfate. ahajournals.orgoup.com This process of sulfoconjugation generally leads to more water-soluble compounds that are readily excreted. oup.com

Competition between these enzymes is evident. For example, if norepinephrine is not rapidly taken up by neurons where it would be primarily metabolized by MAO, it becomes available for extraneuronal metabolism by COMT and SULTs. wikipedia.org The affinity of each enzyme for norepinephrine also plays a role in this competition. Studies have shown that dopamine (B1211576), a precursor to norepinephrine, has a high affinity for phenolsulfotransferase. ahajournals.org While specific data on the kinetic competition for DL-Norepinephrine 3-Sulfate formation is complex, the existence of multiple metabolic pathways underscores a competitive environment for norepinephrine catabolism.

The balance between these pathways can be influenced by various factors, including genetic polymorphisms in the enzymes, which can alter their activity. nih.gov For example, variations in the genes for COMT and MAO have been shown to affect catecholamine levels and have been associated with various physiological and pathological conditions. nih.govnih.gov

Dynamics of Free Versus Sulfate-Conjugated Catecholamine Pools in Biological Systems

In biological systems, catecholamines such as norepinephrine exist in both a free, biologically active form and a sulfate-conjugated, generally inactive form. nih.govscite.ai The pool of circulating catecholamines is predominantly in the conjugated form. nih.gov It is estimated that over 80% of total noradrenaline and nearly all of dopamine in the blood are in the form of sulfate conjugates. nih.gov This large pool of conjugated catecholamines is thought to serve as a reservoir that can buffer fluctuations in the levels of free, active catecholamines. nih.govnih.gov

The half-life of free norepinephrine in the circulation is very short, on the order of minutes. nih.gov In contrast, sulfoconjugated catecholamines have a much longer half-life. nih.gov This difference in clearance rates means that measurements of sulfated catecholamines can sometimes provide a more stable and integrated marker of sympathetic nervous system activity over time compared to the rapidly changing levels of free catecholamines. nih.gov

The process of sulfoconjugation is dynamic and responsive to changes in the levels of free catecholamines. nih.gov For instance, during periods of increased sympathetic activity and norepinephrine release, the rate of sulfoconjugation also increases. nih.govahajournals.org This rapid inactivation of excess circulating free catecholamines through sulfation can mitigate their potent cardiovascular effects. nih.govnih.gov

Studies in patients with pheochromocytoma, a condition characterized by excessive catecholamine secretion, have demonstrated this buffering capacity. In these patients, large fluctuations in total (free + sulfated) norepinephrine levels were observed, while the levels of free norepinephrine remained relatively stable, suggesting that sulfoconjugation effectively dampens the impact of episodic catecholamine release. nih.gov

The conversion between the free and conjugated forms is a key aspect of catecholamine dynamics. While sulfation is a major inactivation pathway, the possibility of deconjugation, where free catecholamines are regenerated from their sulfate conjugates by sulfatase enzymes, has been proposed. nih.govscite.ai This would allow the pool of conjugated catecholamines to act as a storage form that can be drawn upon when needed. nih.gov The precise physiological conditions and mechanisms governing this potential deconjugation process require further investigation. nih.govscite.ai

The balance between free and conjugated catecholamines can be influenced by various factors, including diet, as some foods contain catecholamines or their precursors that are then sulfoconjugated in the gut. ahajournals.org Exercise has also been shown to increase both free and sulfoconjugated norepinephrine levels. physiology.org Furthermore, individual differences in the rate of sulfoconjugation, possibly due to genetic factors, can influence the cardiovascular response to catecholamines. nih.gov

Excretion Pathways and Renal Clearance of Norepinephrine Sulfate Conjugates

The primary route of elimination for norepinephrine and its metabolites, including norepinephrine sulfate, is through the kidneys and subsequent excretion in the urine. nih.govglowm.com Sulfoconjugation and, to a lesser extent, glucuronidation, transform norepinephrine into more water-soluble compounds, facilitating their renal clearance. nih.govglowm.com

Urinary excretion of catecholamine sulfates is a significant pathway for their removal from the body. ahajournals.org Studies have shown that both preformed catechol glucuronide and catechol sulfate are actively transported across the renal tubules. physiology.org This active secretion process contributes to their efficient elimination. The transport of these conjugates can be inhibited by substances like probenecid, which is known to block organic anion transport in the kidneys. physiology.org

The renal clearance of catecholamine conjugates can be influenced by various physiological and pathological states. For example, alterations in renal handling and excretion of catecholamines have been observed following surgical stress. tandfonline.com In hypertensive individuals, a decreased renal clearance of catecholamine conjugates has been noted, which may contribute to altered catecholamine homeostasis. tandfonline.comphysiology.org

The rate of excretion of norepinephrine sulfate can also exhibit diurnal variations. Some studies have reported a nocturnal increase in plasma catecholamine sulfates, which could be due to a decrease in their renal clearance during the night. nih.gov

In addition to renal excretion, there is evidence that some sulfated metabolites of norepinephrine can be eliminated in the bile. mdpi.com The multidrug resistance-associated protein 2 (MRP2) transporter, present in the liver, is capable of transporting these conjugates into the bile. mdpi.com

Physiological and Biological Roles of Norepinephrine Sulfation

Contribution to Norepinephrine (B1679862) Homeostasis and Overall Metabolism

The balance between free and sulfated norepinephrine is a key aspect of catecholamine regulation. nih.gov Studies have shown that under normal physiological conditions, a significant proportion of circulating norepinephrine exists in its sulfated form. nih.gov This large pool of norepinephrine sulfate (B86663) can be considered a metabolic buffer, helping to maintain stable levels of the active amine. nih.gov The sulfation process is influenced by various factors, including the availability of the sulfate donor PAPS and the activity of sulfotransferase enzymes. oup.com

Implications for Circulating and Tissue Norepinephrine Levels and Bioavailability

The sulfation of norepinephrine directly impacts its levels and bioavailability in both circulation and tissues. ontosight.aiontosight.ai Circulating norepinephrine sulfate is found in significantly higher concentrations than free norepinephrine. nih.gov This is due to the rapid sulfation of released norepinephrine and the longer half-life of the sulfated conjugate compared to the free amine. nih.gov

This extensive sulfation limits the bioavailability of active norepinephrine to its receptors. ontosight.ai However, the large circulating pool of norepinephrine sulfate may also serve as a reservoir. nih.gov While catecholamine sulfates are generally considered inactive, the possibility of deconjugation back to the active form by sulfatase enzymes provides a potential mechanism for regenerating free norepinephrine when needed. nih.govresearchgate.net The relative distribution of free and conjugated norepinephrine can vary between plasma and tissues, such as platelets, where intraplatelet sulfation of free amines contributes to the local pool of sulfated catecholamines. scite.ai

Potential Roles as Precursors or Storage Forms of Norepinephrine

There is evidence to suggest that sulfated catecholamines, including norepinephrine sulfate, may serve as precursors or storage forms of the active neurotransmitter. nih.gov The concept of a large, circulating pool of inactive norepinephrine sulfate that can be reactivated through deconjugation by sulfatases is a compelling hypothesis. nih.govresearchgate.net This would provide a readily available source of norepinephrine that can be mobilized when physiological demands increase.

Research has also explored the possibility of other sulfated catecholamines acting as precursors to free norepinephrine. For instance, studies have shown that dopamine-4-O-sulfate can be directly converted to free norepinephrine by the enzyme dopamine-β-hydroxylase. cdnsciencepub.com This suggests a potential metabolic pathway where one sulfated catecholamine can be transformed into another active, non-sulfated catecholamine. While the in vivo significance of this conversion is still under investigation, it highlights the complex interplay and potential for interconversion within the sulfated catecholamine pool. cdnsciencepub.com

Indirect Influence on Neurotransmission and Neuroendocrine Regulation via Metabolite Inactivation

By inactivating norepinephrine, sulfation indirectly influences neurotransmission and neuroendocrine regulation. oup.comontosight.ai The termination of norepinephrine's action at the synapse is crucial for maintaining the fidelity of neuronal signaling. nih.gov If norepinephrine is not efficiently removed or inactivated, it could lead to prolonged receptor stimulation and dysregulation of downstream pathways. ontosight.ai

In the context of neuroendocrine function, norepinephrine plays a key role in the stress response and the regulation of various hormonal systems. britannica.comclevelandclinic.org The inactivation of norepinephrine through sulfation helps to modulate the intensity and duration of these neuroendocrine responses. ontosight.ai For example, by controlling the levels of active norepinephrine, sulfation can influence the activity of the hypothalamic-pituitary-adrenal (HPA) axis and other stress-responsive systems. The interaction between the sympathetic nervous system and the immune system is also modulated by norepinephrine, and its inactivation is important for maintaining immune homeostasis. nih.gov

Comparative Analysis with Other Sulfated Catecholamine Conjugates (e.g., Dopamine (B1211576) Sulfate, MHPG Sulfate)

The sulfation of norepinephrine is part of a broader metabolic pathway that also includes the sulfation of other catecholamines and their metabolites, such as dopamine and 3-methoxy-4-hydroxyphenylglycol (MHPG). ontosight.ainih.govontosight.ai

Dopamine Sulfate: Similar to norepinephrine, dopamine is readily sulfated, primarily by SULT1A3. ku.edu In fact, dopamine sulfate is the most abundant catecholamine conjugate in circulation. nih.gov While largely considered an inactive metabolite destined for excretion, some research suggests that dopamine sulfate may have its own biological activities or serve as a precursor. nih.govcdnsciencepub.comwikipedia.org

MHPG Sulfate: MHPG is a major metabolite of norepinephrine in the brain. sigmaaldrich.com The sulfated form of MHPG (MHPG-Sulfate) is considered a potential marker for central norepinephrine turnover. nih.govnih.govthieme-connect.com It is believed that a significant proportion of urinary MHPG sulfate originates from the central nervous system, whereas MHPG glucuronide is thought to primarily reflect peripheral norepinephrine metabolism. nih.govthieme-connect.com

The table below provides a comparative overview of these sulfated conjugates.

| Compound | Primary Precursor | Key Enzyme | Primary Role | Potential Additional Roles |

| DL-Norepinephrine 3-Sulfate | Norepinephrine | SULT1A3 | Inactivation and excretion of norepinephrine. ontosight.airesearchgate.net | Storage form of norepinephrine. nih.gov |

| Dopamine Sulfate | Dopamine | SULT1A3 | Inactivation and excretion of dopamine. wikipedia.org | Precursor to free norepinephrine. cdnsciencepub.com |

| MHPG Sulfate | MHPG (Norepinephrine metabolite) | Sulfotransferase | Marker of central norepinephrine metabolism. nih.govnih.gov |

Preclinical Research Approaches and Experimental Models in Norepinephrine Sulfation

In Vitro Enzymatic Activity and Kinetic Studies of Sulfotransferases with Norepinephrine (B1679862) Substrates

In vitro studies are fundamental to understanding the enzymatic basis of norepinephrine sulfation. These experiments typically utilize purified, recombinant sulfotransferase enzymes to determine their substrate specificity and kinetic parameters. The primary enzyme responsible for the sulfation of norepinephrine and other catecholamines in humans is SULT1A3. nih.govmdpi.com

Kinetic analyses have been performed to determine the Michaelis-Menten constants for norepinephrine sulfation by wild-type SULT1A3. These studies reveal the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax). Research has shown that SULT1A3 efficiently catalyzes the sulfation of norepinephrine, a process that can be affected by genetic variations (polymorphisms) in the SULT1A3 gene. nih.gov These genetic differences can lead to the expression of enzyme variants, or allozymes, with altered kinetic properties, potentially influencing an individual's capacity to metabolize norepinephrine. nih.gov

Site-directed mutagenesis studies have further dissected the substrate specificity of SULT1A3. For instance, research has pinpointed specific amino acid residues within the enzyme's active site that are critical for its preference for monoamine substrates. Evidence suggests that an interaction between glutamic acid at position 146 in SULT1A3 and the monoamine substrate is crucial for its specific activity. nih.gov In contrast, the SULT1A1 isoform, which shares high sequence identity with SULT1A3, shows a preference for smaller phenolic compounds and is less efficient at sulfating catecholamines. mdpi.comnih.gov

Table 1: Kinetic Parameters of Wild-Type SULT1A3 for Norepinephrine Sulfation This table is interactive. You can sort the data by clicking on the column headers.

| Parameter | Value | Reference |

|---|---|---|

| Km (µM) | 1.8 ± 0.2 | nih.gov |

| Vmax (nmol/min/mg) | 1.3 ± 0.03 | nih.gov |

| Catalytic Efficiency (Vmax/Km) | 0.72 | nih.gov |

Cell Culture Models for Investigating Sulfation Processes and Their Regulation

Cell culture systems provide a controlled environment to study the cellular processes of norepinephrine sulfation and its regulation. A variety of cell lines are employed for this purpose, including human embryonic kidney (HEK293) cells and various neuronal cell lines.

A common strategy involves the use of cells engineered to overexpress specific sulfotransferase enzymes. For example, HEK293 cells overexpressing SULT1A3 have been utilized to model and study the sulfonation of various compounds. This model allows researchers to investigate the formation and subsequent excretion of sulfate (B86663) conjugates in a cellular context.

Neuronal cell models are particularly relevant for studying the metabolism of neurotransmitters like norepinephrine. Studies using these cells have shown that the expression and activity of SULT1A3 can be induced by its own substrates, such as the closely related catecholamine, dopamine (B1211576). This induction process provides a mechanism for cellular self-protection against potential catecholamine-induced toxicity. The signaling pathways involved in this regulation, which can include D1 and NMDA receptors, can be effectively dissected in these in vitro systems.

Utilization of Animal Models (e.g., Mice) for Studying Norepinephrine Sulfate Metabolism and Biological Function

Animal models, particularly rodents like mice and rats, are indispensable for studying the metabolism of norepinephrine sulfate and its physiological effects in a whole-organism context. nih.gov These models allow for the investigation of the distribution, and excretion of norepinephrine and its sulfated metabolites.

Genetically modified mouse models have been instrumental in advancing this field. For example, mice with a disrupted gene for the norepinephrine transporter (NET knockout mice) exhibit altered clearance and elevated extracellular levels of norepinephrine. nih.gov Studying sulfation in these animals can provide insights into how this metabolic pathway is affected by changes in norepinephrine homeostasis. Similarly, knockout models for various metabolic enzymes have been generated to understand the long-term consequences of altered norepinephrine metabolism.

Other animal models have also contributed to the understanding of norepinephrine handling. Studies in dogs with surgically denervated hearts have helped to distinguish the neural versus non-neural mechanisms of norepinephrine uptake and metabolism. Furthermore, researchers are exploring novel animal models, such as the spiny mouse (Acomys cahirinus), which may more closely mimic human adrenal physiology and catecholamine synthesis compared to standard laboratory mice (Mus musculus). bioivt.com

Application of Sulfotransferase Inhibitors and Genetic Modulation in Experimental Settings

To probe the functional role of norepinephrine sulfation, researchers employ both chemical inhibitors and genetic modulation techniques in experimental models. These tools allow for the specific disruption of sulfotransferase activity, enabling the study of the downstream consequences.

Genetic Modulation: Techniques such as RNA interference (siRNA) are used to specifically silence the expression of the SULT1A3 gene in cell culture models. By "knocking down" the enzyme, researchers can assess the impact of reduced sulfation on cellular processes, such as susceptibility to dopamine-induced toxicity. In animal models, gene knockout technology provides a powerful tool to completely eliminate the function of a specific sulfotransferase and study its systemic effects.

Sulfotransferase Inhibitors: Various chemical compounds have been identified that can inhibit the activity of sulfotransferases. Non-steroidal anti-inflammatory drugs (NSAIDs) are one such class of inhibitors. Mefenamic acid, for example, has been shown to be a potent inhibitor of SULT1A1 and also inhibits SULT1A3, albeit with a lower potency. nih.govresearchgate.net The inhibitory concentration (IC50) values for these compounds are determined in vitro to characterize their potency and selectivity. These inhibitors can then be applied in cell culture or, in some cases, in vivo to block norepinephrine sulfation and investigate the functional outcomes.

Table 2: IC50 Values of Mefenamic Acid against SULT1A3 Activity This table is interactive. You can sort the data by clicking on the column headers.

| Tissue Source | IC50 (µM) | Reference |

|---|---|---|

| Human Adult Liver | 76 ± 6 | nih.gov |

| Human Fetal Liver | 77 ± 13 | nih.gov |

Emerging Research Areas and Future Perspectives

The study of DL-Norepinephrine 3-Sulfate and its role in neurobiology is entering a new phase, driven by technological advancements and a deeper understanding of metabolic pathways. Future research is poised to clarify the precise mechanisms governing the formation, transport, and function of this sulfated catecholamine. Key emerging areas include the characterization of lesser-known enzymes, the identification of specific cellular transporters, the development of sophisticated in vivo imaging technologies, and the application of powerful computational models to simulate and predict the dynamics of norepinephrine (B1679862) sulfation. These endeavors promise to unravel the full significance of this metabolic pathway in both normal brain function and neurological disorders.

Q & A

Q. What analytical methods are recommended for quantifying DL-Norepinephrine 3-Sulfate in biological samples?

High-performance liquid chromatography (HPLC) with electrochemical detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to the compound’s sulfated structure. The sulfate group increases polarity, necessitating mobile phase optimization (e.g., phosphate buffers at pH 2.5–3.5) to improve retention and resolution . Prior studies on structurally similar sulfated compounds, such as oestrone 3-sulfate, utilized ion-pair chromatography to enhance detection accuracy .

Q. How does sulfation at the 3-position influence DL-Norepinephrine’s interaction with adrenergic receptors?

Sulfation likely reduces membrane permeability, limiting direct receptor binding. Experimental designs should compare binding affinities of sulfated vs. non-sulfated forms using transfected cell models (e.g., HEK293 cells expressing α1/β1-adrenergic receptors). Studies on analogous compounds suggest sulfation may redirect activity to extracellular targets or alter metabolic stability, requiring in vitro functional assays (e.g., cAMP measurement) .

Q. What are the stability considerations for this compound in experimental settings?

Stability depends on pH, temperature, and buffer composition. Store lyophilized forms at -20°C to prevent degradation. In solution, avoid repeated freeze-thaw cycles and use antioxidants (e.g., EDTA) to mitigate oxidation. Kinetic studies on sulfated neurotransmitters recommend short-term incubation at 25°C for uptake assays to maintain integrity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported pharmacokinetic profiles of this compound?

Implement cross-laboratory validation using standardized protocols for parameters like bioavailability and tissue distribution. Isotopic labeling (e.g., deuterated this compound) enables precise tracking of metabolic pathways, distinguishing parent compounds from metabolites. Systematic reviews of literature should highlight methodological variations (e.g., dosing routes) that contribute to contradictions .

Q. What experimental designs are optimal for studying the enzymatic pathways involved in this compound metabolism?

Combine hepatocyte incubations with isoform-specific sulfotransferase (SULT) inhibitors (e.g., 2,6-dichloro-4-nitrophenol for SULT1A1) and siRNA knockdown models to identify metabolic enzymes. LC-MS-based metabolomics can profile sulfation/desulfation dynamics, while kinetic assays (Michaelis-Menten analysis) quantify enzyme activity .

Q. How should researchers investigate the functional consequences of this compound in neuroendocrine signaling?

Use ex vivo models (e.g., isolated adrenal chromaffin cells) to measure catecholamine release under sulfated vs. non-sulfated norepinephrine stimulation. Pair this with in vivo microdialysis to monitor extracellular neurotransmitter levels in specific brain regions. Data interpretation must account for sulfation’s impact on blood-brain barrier penetration .

Q. What strategies reconcile conflicting data on this compound’s role in oxidative stress modulation?

Conduct dose-response studies across multiple cell lines (e.g., neuronal SH-SY5Y vs. glial cells) to assess cell-type-specific effects. Integrate transcriptomic and redox proteomic datasets to identify downstream targets. Comparative analysis with non-sulfated norepinephrine can isolate sulfation-specific mechanisms .

Methodological Guidance for Data Interpretation

- Handling Contradictions : Systematically categorize conflicting findings by experimental variables (e.g., assay sensitivity, species differences). Use meta-analysis tools to quantify effect sizes and identify outliers .

- Literature Synthesis : Map gaps in knowledge by contrasting studies on sulfated vs. non-sulfated catecholamines. Highlight under-explored areas, such as sulfation’s role in peripheral vs. central nervous system signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.